molecular formula C10H8N2O4 B171196 Methyl 2,4-dioxo-1,2,3,4-tetrahydro-5-quinazolinecarboxylate CAS No. 127801-84-7

Methyl 2,4-dioxo-1,2,3,4-tetrahydro-5-quinazolinecarboxylate

Cat. No.: B171196
CAS No.: 127801-84-7
M. Wt: 220.18 g/mol
InChI Key: DSKSIXZLJXEOBD-UHFFFAOYSA-N
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Description

Methyl 2,4-dioxo-1,2,3,4-tetrahydro-5-quinazolinecarboxylate is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its quinazoline core, which is a bicyclic structure consisting of fused benzene and pyrimidine rings. The presence of multiple functional groups, including carbonyl and ester groups, makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,4-dioxo-1,2,3,4-tetrahydro-5-quinazolinecarboxylate typically involves the condensation of anthranilic acid derivatives with urea or its derivatives under acidic or basic conditions. One common method includes the reaction of methyl anthranilate with urea in the presence of a catalyst such as phosphoric acid. The reaction is carried out under reflux conditions, leading to the formation of the quinazoline ring system.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dioxo-1,2,3,4-tetrahydro-5-quinazolinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming dihydroquinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various substituted quinazoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and material science.

Scientific Research Applications

Methyl 2,4-dioxo-1,2,3,4-tetrahydro-5-quinazolinecarboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2,4-dioxo-1,2,3,4-tetrahydro-5-quinazolinecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can act as a receptor antagonist by blocking the binding of endogenous ligands, leading to altered cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline-2,4-dione: Similar in structure but lacks the ester group.

    Dihydroquinazoline: Reduced form with hydroxyl groups instead of carbonyl groups.

    Quinazolinecarboxylic acid: Contains a carboxylic acid group instead of an ester group.

Uniqueness

Methyl 2,4-dioxo-1,2,3,4-tetrahydro-5-quinazolinecarboxylate is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. Its ester group provides additional sites for chemical modification, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

methyl 2,4-dioxo-1H-quinazoline-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-16-9(14)5-3-2-4-6-7(5)8(13)12-10(15)11-6/h2-4H,1H3,(H2,11,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKSIXZLJXEOBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50562507
Record name Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127801-84-7
Record name Methyl 1,2,3,4-tetrahydro-2,4-dioxo-5-quinazolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127801-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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